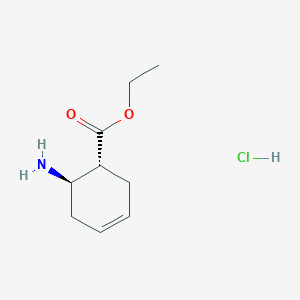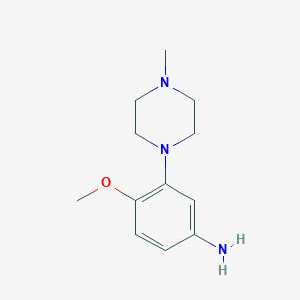![molecular formula C8H6N2O B114505 Imidazo[1,5-a]pyridin-8-carbaldehyd CAS No. 151509-03-4](/img/structure/B114505.png)
Imidazo[1,5-a]pyridin-8-carbaldehyd
Übersicht
Beschreibung
Imidazo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an aldehyde functional group at the 8th position. This compound is part of a broader class of imidazo[1,5-a]pyridine derivatives, which are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyridine-8-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Imidazo[1,5-a]pyridine-8-carbaldehyde is a derivative of the imidazo[1,5-a]pyridine class of aromatic heterocycles . This class of compounds has been found to have significant potential in several research areas, from materials science to the pharmaceutical field . .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been found to exhibit unique chemical structures and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been found to have significant potential in several research areas, from materials science to the pharmaceutical field .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
Imidazo[1,5-a]pyridine-8-carbaldehyde is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Imidazo[1,5-a]pyridine-8-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has a strong cytotoxic impact against certain cells .
Molecular Mechanism
At the molecular level, Imidazo[1,5-a]pyridine-8-carbaldehyde exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .
Metabolic Pathways
Imidazo[1,5-a]pyridine-8-carbaldehyde is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-8-carbaldehyde typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group at the 8th position .
Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine-8-carbaldehyde often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions, particularly at the 3rd and 5th positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine-8-carboxylic acid.
Reduction: Imidazo[1,5-a]pyridine-8-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine-8-carbaldehyde can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Used in the development of anti-cancer drugs.
Imidazo[4,5-c]pyridine: Investigated for its potential as a proton pump inhibitor.
Uniqueness: Imidazo[1,5-a]pyridine-8-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its aldehyde functional group at the 8th position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
imidazo[1,5-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDRDWLSMBNJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440257 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151509-03-4 | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151509-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)











